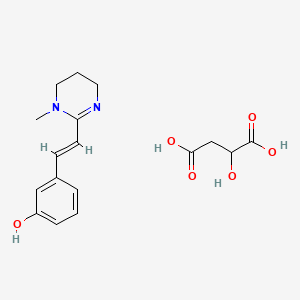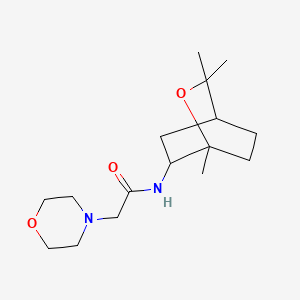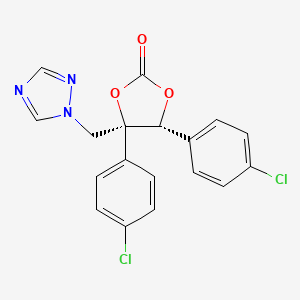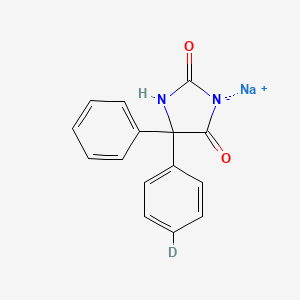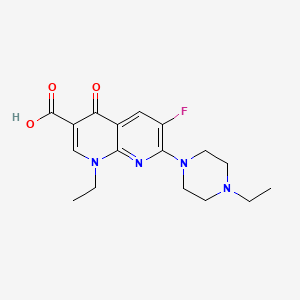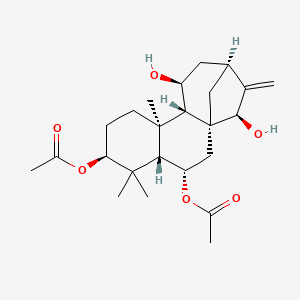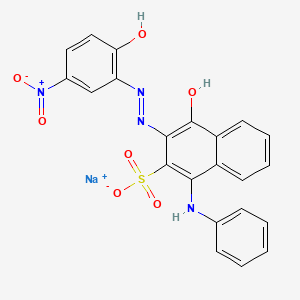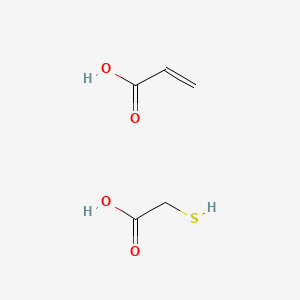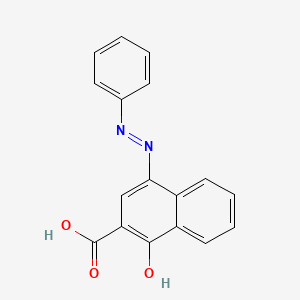
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid is an organic compound known for its vibrant color and its use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly significant in the field of analytical chemistry due to its ability to form complexes with metal ions, making it useful as an indicator in various titration processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid typically involves the diazotization of aniline followed by coupling with 1-hydroxy-2-naphthoic acid. The reaction conditions generally include:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired purity.
化学反応の分析
Types of Reactions
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc in acidic conditions.
Substitution Reactions: Typically involve reagents like halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used as an indicator in complexometric titrations due to its ability to form stable complexes with metal ions.
Biological Studies: Employed in staining techniques for microscopy.
Industrial Applications: Utilized as a dye in textile and leather industries.
Environmental Chemistry: Used in the detection and quantification of metal ions in environmental samples.
作用機序
The mechanism by which 1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid exerts its effects primarily involves its ability to form complexes with metal ions. The azo group (N=N) and the hydroxyl group (-OH) on the naphthalene ring act as coordination sites for metal ions, leading to the formation of colored complexes. These complexes are often used as indicators in titrations, where the color change signifies the endpoint of the reaction.
類似化合物との比較
Similar Compounds
1-Hydroxy-2-naphthoic acid: Similar in structure but lacks the azo group.
4-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group and an aldehyde group on the naphthalene ring.
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate: A derivative with a phenyl ester group.
Uniqueness
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid is unique due to its azo group, which imparts distinct color properties and its ability to form stable complexes with metal ions. This makes it particularly useful in analytical applications where colorimetric detection is required.
特性
CAS番号 |
4870-50-2 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-13-9-5-4-8-12(13)15(10-14(16)17(21)22)19-18-11-6-2-1-3-7-11/h1-10,20H,(H,21,22) |
InChIキー |
PDEMQBMBSZXGFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)


